3-(3-Chlorophenyl)thiolan-3-ol
Description
3-(3-Chlorophenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 3-chlorophenyl group. Its molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol. For instance, similar thiolane derivatives are synthesized via nucleophilic substitution or condensation reactions involving chlorinated aromatic precursors and sulfur-containing intermediates, often in polar aprotic solvents like DMF or 2-propanol . The compound’s structural uniqueness lies in the combination of a thiolane ring, a hydroxyl group, and a halogenated aromatic moiety, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(3-chlorophenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYNAQGZUIXHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)thiolan-3-ol typically involves the reaction of 3-chlorobenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the aldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylthiolane.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, alkyl groups, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium amide (NaNH₂) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-chlorophenyl)thiolan-3-one or 3-(3-chlorophenyl)thiolan-3-carboxylic acid.
Reduction: Formation of 3-phenylthiolan-3-ol.
Substitution: Formation of various substituted thiolanes depending on the reagent used.
Scientific Research Applications
3-(3-Chlorophenyl)thiolan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, the presence of the chlorine atom and hydroxyl group allows for interactions with various biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
3-(2-Methylphenyl)thiolan-3-ol
- Molecular Formula : C₁₁H₁₄OS
- Molecular Weight : 194.29 g/mol
- Absence of chlorine diminishes electronegativity, altering dipole moments and reactivity in electrophilic substitution reactions .
(3-Chlorophenyl)methanethiol
Functional Group Variants
1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea
- Molecular Features: Contains a thiourea (-NHC(S)NH₂) group and a 4-chlorobutanoyl chain.
- The chlorobutanoyl chain increases hydrophobicity, affecting membrane permeability .
3-Acetyl-1-(3-chlorophenyl)thiourea
- Molecular Formula : C₉H₉ClN₂OS
- Molecular Weight : 240.70 g/mol
- Key Differences: Acetyl substitution on the thiourea nitrogen alters electronic distribution, reducing basicity compared to non-acetylated analogs. Potential for keto-enol tautomerism, influencing stability and reactivity in acidic/basic conditions .
Halogenated Phenolic Compounds
3-Chlorophenol
- Molecular Formula : C₆H₅ClO
- Molecular Weight : 128.56 g/mol
- Key Differences: Lacks the thiolane ring, resulting in a planar structure with higher acidity (pKa ~8.8) due to the phenolic -OH group. Higher environmental toxicity (LD₅₀ in rats: 570 mg/kg) compared to thiolan-3-ol derivatives, which are less volatile and more sterically shielded .
Comparative Data Table
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